molecular formula C13H21NO B13532034 n-Isopropyl-4-phenoxybutan-1-amine

n-Isopropyl-4-phenoxybutan-1-amine

Cat. No.: B13532034
M. Wt: 207.31 g/mol
InChI Key: CAZYVJNDFGICMJ-UHFFFAOYSA-N
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Description

n-Isopropyl-4-phenoxybutan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features an isopropyl group attached to the nitrogen atom and a phenoxy group attached to the butane chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-4-phenoxybutan-1-amine typically involves the reaction of 4-phenoxybutan-1-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-4-phenoxybutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanone derivatives, while reduction may produce simpler amines.

Scientific Research Applications

n-Isopropyl-4-phenoxybutan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isopropyl-4-phenoxybutan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-Isopropyl-4-phenoxybutan-2-amine
  • n-Isopropyl-4-phenoxybutan-3-amine
  • n-Isopropyl-4-phenoxybutan-4-amine

Uniqueness

n-Isopropyl-4-phenoxybutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-phenoxy-N-propan-2-ylbutan-1-amine

InChI

InChI=1S/C13H21NO/c1-12(2)14-10-6-7-11-15-13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3

InChI Key

CAZYVJNDFGICMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCOC1=CC=CC=C1

Origin of Product

United States

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